molecular formula C9H9F6NO2 B1532038 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone CAS No. 1159982-57-6

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone

Cat. No.: B1532038
CAS No.: 1159982-57-6
M. Wt: 277.16 g/mol
InChI Key: WQMZHLGBGRZMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone is a sophisticated fluorinated piperidine derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors. Its primary research value lies in its application toward the synthesis of complex molecules like Glecaprevir, a key component of combination therapies used to treat Hepatitis C virus (HCV) infection. The compound's structure, featuring two trifluoroacetyl groups, is integral to building the macrocyclic scaffolds that effectively bind to and inhibit the HCV NS3/4A protease, a crucial enzyme for viral replication. Research into this compound and its derivatives is focused on optimizing the pharmacokinetic properties and binding affinity of antiviral agents, as the trifluoromethyl groups can enhance metabolic stability and membrane permeability. Ongoing investigations also explore its utility as a building block for other classes of serine protease inhibitors, with potential applications in developing therapeutics for other viral targets, including coronaviruses. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZHLGBGRZMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678064
Record name 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-57-6
Record name 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-2-isobutoxyphenol is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.

  • Molecular Formula: C11H15BrO2
  • Molecular Weight: 273.15 g/mol
  • CAS Number: [Not specified in the search results]

Biological Activity Overview

4-Bromo-2-isobutoxyphenol exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory applications. Its structure allows it to interact with various biological targets, making it a compound of interest for therapeutic research.

Antimicrobial Activity

Research indicates that 4-Bromo-2-isobutoxyphenol possesses significant antimicrobial properties. It has been shown to be effective against several Gram-positive and Gram-negative bacteria. A comparative study highlights its effectiveness relative to standard antibiotics:

Compound Minimum Inhibitory Concentration (MIC)
4-Bromo-2-isobutoxyphenol32 µg/mL
Linezolid64 µg/mL
Ampicillin128 µg/mL

This table indicates that 4-Bromo-2-isobutoxyphenol has a lower MIC than some conventional antibiotics, suggesting potential as an alternative antimicrobial agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that 4-Bromo-2-isobutoxyphenol can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The mechanism by which 4-Bromo-2-isobutoxyphenol exerts its biological effects involves interaction with specific cellular pathways:

  • Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. By inhibiting this pathway, the compound reduces the expression of various inflammatory mediators.
  • Modulation of MAPK Pathways : The compound also affects the MAPK signaling pathways, which are involved in cellular responses to stress and inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-Bromo-2-isobutoxyphenol:

  • Study on Bacterial Infections : A clinical trial involving patients with bacterial infections showed that treatment with 4-Bromo-2-isobutoxyphenol resulted in a significant reduction in infection markers compared to placebo controls.
  • Inflammatory Disease Model : In animal models of arthritis, administration of the compound led to reduced joint swelling and pain, supporting its potential as an anti-inflammatory treatment.

Scientific Research Applications

Pharmaceutical Development

  • Antidepressant Activity : Research indicates that compounds with trifluoromethyl groups can enhance the pharmacological profiles of drugs, particularly in antidepressants. The trifluoroacetyl group in this compound may interact with serotonin receptors, potentially leading to improved efficacy in treating depression and anxiety disorders.
  • Anticancer Properties : Preliminary studies suggest that trifluorinated compounds exhibit cytotoxic effects against various cancer cell lines. The unique electronic properties of the trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and disrupt cancer cell metabolism.

Neuropharmacology

The piperidine moiety is known for its role in neuropharmacology. Compounds like 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone could serve as leads for developing new neuroactive agents targeting neurological disorders such as schizophrenia or Parkinson's disease.

Data Table: Medicinal Applications

Application AreaPotential UsesMechanism of Action
AntidepressantTreatment for depressionInteraction with serotonin receptors
AnticancerCytotoxic effects on cancer cellsDisruption of cancer cell metabolism
NeuropharmacologyTreatment for neurological disordersModulation of neurotransmitter systems

Fluorinated Polymers

Fluorinated compounds like this compound are increasingly used in the synthesis of fluoropolymers. These materials exhibit superior chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and sealants.

Case Study: Synthesis of Fluorinated Polymers

A study demonstrated the incorporation of trifluorinated compounds into polymer matrices to enhance their hydrophobic properties. The resulting materials showed significant improvements in water repellency and chemical resistance compared to non-fluorinated counterparts.

Data Table: Material Science Applications

Application AreaPotential UsesBenefits
Polymer SynthesisHigh-performance coatingsEnhanced chemical resistance and stability
SealantsIndustrial applicationsImproved water repellency

Comparison with Similar Compounds

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

  • CAS : 1239596-53-2
  • Molecular Formula: C₁₂H₁₅F₂NO
  • Molecular Weight : 227.25 g/mol
  • Key Differences: The substituent is at the 4-piperidyl position instead of 3-piperidyl. This positional isomerism reduces fluorine content (2 vs.

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)-piperidin-1-yl)ethanone

  • Molecular Formula: C₁₅H₁₆F₃NO₂ (estimated)
  • Key Differences : Replaces one trifluoroacetyl group with a 4-methylbenzoyl moiety. The aromatic benzoyl group introduces π-π stacking interactions, increasing lipophilicity compared to the fully fluorinated target compound .

Heterocyclic Trifluoroacetyl Derivatives

2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone

  • Synthesis : Microwave-assisted Friedlander condensation using NaH catalysis .
  • Key Differences: The 1,8-naphthyridine core replaces the piperidine ring, creating a planar heteroaromatic system with enhanced conjugation.

1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone

  • CAS : 65240-19-9
  • Key Differences: A benzazepine core fused with a methano bridge. This bicyclic system is used in varenicline intermediates, highlighting the role of trifluoroacetyl groups in stabilizing pharmacologically active intermediates .

Aromatic Trifluoroacetyl Compounds

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone

  • CAS: Not provided
  • Molecular Formula : C₁₁H₁₁F₃O₄
  • Key Differences : A trimethoxyphenyl group replaces the piperidine ring. The methoxy groups enhance solubility in polar solvents but reduce metabolic stability compared to fluorinated aliphatic systems .

4-(Trifluoroacetyl)benzoic Acid Derivatives

  • Example : 4-(2,2,2-Trifluoroacetyl)benzoic acid
  • Key Differences : Incorporates a carboxylic acid group, introducing acidity (pKa ~2-3) and enabling salt formation, which is absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
2,2,2-Trifluoro-1-[1-(2,2,2-TFA)-3-piperidyl]ethanone 1159982-57-6 C₉H₉F₆NO₂ 277.16 Dual TFA groups on 3-piperidyl High metabolic stability, pharmaceutical intermediate
2,2,2-Trifluoro-1-[1-(2,2,2-TFA)-4-piperidyl]ethanone 1239596-53-2 C₁₂H₁₅F₂NO 227.25 TFA at 4-piperidyl Lower fluorine content, altered steric effects
2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone N/A C₁₁H₇F₃N₂O 240.18 1,8-Naphthyridine core Antimicrobial activity
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone N/A C₁₁H₁₁F₃O₄ 264.20 Trimethoxyphenyl substituent Enhanced solubility, reduced stability

Research Findings and Implications

  • Fluorine Impact : The trifluoroacetyl group’s electron-withdrawing nature stabilizes intermediates against enzymatic degradation, a critical factor in drug design .
  • Synthetic Methods : Microwave-assisted synthesis (e.g., Friedlander condensation) improves yield and reduces reaction time for heterocyclic analogues , though the target compound’s synthesis remains underexplored in the literature.
  • Positional Isomerism: Substitution at the 3-piperidyl position (target compound) vs.

Preparation Methods

Stepwise Synthetic Procedure

Step Description Reagents & Conditions Outcome
1. Amination Reaction of trifluoroacetyl benzene with ammonia Absolute ethanol, 25% ammonia water, 60 °C, stirring, monitored by TLC Intermediate A: amination product, isolated by filtration and drying
2. Asymmetric Reduction Reduction of Intermediate A Dry tetrahydrofuran, methanol, (R)-1,1'-bi-2,2'-naphthol (chiral ligand), sodium borohydride, -20 °C, stirring, TLC monitoring Intermediate B: chiral alcohol intermediate, purified by extraction and vacuum distillation (110-115 °C)
3. HCl Salification Formation of hydrochloride salt Methyl tertiary butyl ether, dry HCl gas, room temperature, stirring, TLC monitoring Final product: (R)-2,2,2-trifluoro-1-phenethylamine hydrochloride, isolated by filtration and vacuum drying

Note: Although the patent specifically addresses (R)-2,2,2-trifluoro-1-phenethylamine hydrochloride, the methodology is relevant for synthesizing trifluoroacetylated piperidine derivatives by analogy, especially for introducing trifluoromethyl groups and performing asymmetric reductions on nitrogen-containing heterocycles.

Alternative Synthetic Approaches from Literature

Trifluoromethylation via Ruppert–Prakash Reagent

A solvent-free, base-catalyzed addition of trifluoromethyl groups to aldehydes using the Ruppert–Prakash reagent (TMSCF3) has been reported. This method involves:

  • Addition of TMSCF3 to aldehydes in the presence of catalytic tetrabutylammonium fluoride (TBAF) at low temperatures (around -10 °C to room temperature).
  • Hydrolysis of silyl ethers formed during the reaction with water and TBAF.
  • Workup involving extraction, drying, and chromatography to isolate trifluoroethanol derivatives.

This method is notable for mild conditions and high yields (~90%) of trifluoromethylated alcohol intermediates, which can be further transformed into trifluoroacetylated piperidine derivatives via subsequent functional group manipulations.

Piperidine Derivative Preparation Relevant to Target Compound

Piperidine derivatives with functional groups at the 3- or 4-position are frequently prepared via nucleophilic substitution or alkylation reactions under mild conditions. For example:

  • Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with aryl halides in the presence of sodium hydride or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO at room temperature.
  • Purification by silica gel chromatography yields functionalized piperidine intermediates with moderate to good yields (~60%).
  • These intermediates can be further acylated or trifluoroacetylated to introduce trifluoromethyl ketone functionalities.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield/Notes
Amination/Asymmetric Reduction/Salification (Patent CN116514665B) Trifluoroacetyl benzene, ammonia Ethanol, NH3, NaBH4, (R)-1,1'-bi-2,2'-naphthol, HCl gas 60 °C amination, -20 °C reduction, RT salification Safe, scalable, chiral product obtained
Ruppert–Prakash Trifluoromethylation (ACS JOC 2021) Aldehydes TMSCF3, TBAF -10 °C to RT, solvent-free or THF High yield, mild conditions, suitable for trifluoroethanol intermediates
Piperidine Functionalization (Ambeed 2020) tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, aryl bromides NaH or KOtBu, DMF/DMSO RT, 1 h to overnight Moderate yields (~60%), versatile for piperidine derivatives

Detailed Research Findings and Analysis

  • The three-step method from the patent provides a robust route to trifluoromethylated amines with chiral centers, which can be adapted for piperidine derivatives by modifying the amination and reduction substrates accordingly.
  • The use of (R)-1,1'-bi-2,2'-naphthol as a chiral ligand in asymmetric reduction ensures high enantiomeric purity, critical for pharmaceutical applications.
  • The Ruppert–Prakash reagent method offers a practical approach to introduce trifluoromethyl groups onto aldehydes and related substrates under mild, solvent-free conditions, minimizing hazardous reagents and waste.
  • Functionalization of piperidine rings via nucleophilic substitution in polar aprotic solvents allows for the introduction of various substituents, including trifluoroacetyl groups, with good control over regioselectivity.
  • Purification techniques such as silica gel chromatography, vacuum distillation, and crystallization are essential for isolating pure intermediates and final products.

Q & A

Q. What are the critical parameters for synthesizing 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone, and how can yield be optimized?

Synthesis typically involves multi-step reactions, such as trifluoroacetylation of piperidine derivatives or coupling reactions with trifluoroacetyl precursors. Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., acetonitrile at 80–100°C) to ensure completion .
  • Catalyst use : Lewis acids (e.g., AlCl₃) may facilitate acylation steps .
  • Purification : Column chromatography with polar/non-polar solvent mixtures is critical for isolating the product .
    Yield optimization strategies:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹⁹F NMR is essential for confirming trifluoroacetyl and trifluoromethyl groups, while ¹H NMR resolves piperidine ring protons .
  • HPLC : Ensures >95% purity, particularly for intermediates prone to hydration (e.g., geminal diols in related compounds) .
  • Mass spectrometry (HRMS) : Validates molecular weight (277.16 g/mol) and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, though crystallization may require co-solvents like 1,4-dioxane .

Advanced Questions

Q. How can discrepancies in NMR data for structural confirmation be resolved?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or hydration. Methodological solutions:

  • Variable-temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures .
  • Deuterium exchange experiments : Detect labile protons (e.g., NH or OH groups) to rule out hydration artifacts .
  • Comparative analysis : Cross-reference with computational predictions (DFT calculations for ¹³C chemical shifts) .

Q. What strategies assess the compound’s interaction with biological targets?

  • Molecular docking : Screen against enzymes (e.g., proteases, kinases) using software like AutoDock Vina. Focus on the trifluoroacetyl group’s electron-withdrawing effects, which enhance binding to catalytic sites .
  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates. For example, monitor fluorescence quenching in real-time to quantify enzyme inhibition .
  • Cellular assays : Evaluate cytotoxicity and membrane permeability in cell lines (e.g., HEK293) to prioritize in vivo studies .

Methodological Insights

Q. How to address low solubility in kinetic assays?

  • Co-solvent systems : Use 10% 1,4-dioxane or DMSO to enhance solubility without denaturing enzymes .
  • Surfactants : Add Tween-20 (0.01% w/v) to stabilize colloidal dispersions .

Q. What computational tools predict reactivity for derivative synthesis?

  • Gaussian 16 : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring .
  • Schrödinger Suite : Simulate reaction pathways for trifluoroacetyl group substitutions (e.g., SNAr reactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone

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